N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O/c1-12(2)17-8-16(25-20-22-11-24-28(17)20)19(29)27(3)10-14-9-23-26-18(14)13-4-6-15(21)7-5-13/h4-9,11-12H,10H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIDMVXWUJQPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=NC=NN12)C(=O)N(C)CC3=C(NN=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the construction of the triazolopyrimidine core. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, solvents, and catalysts. The choice of reagents and conditions depends on the desired transformation and the specific functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and pyrazole-based molecules. Examples include:
- N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
- N-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Uniqueness
The uniqueness of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of the fluorophenyl group, in particular, may confer unique properties, such as increased binding affinity or altered pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
